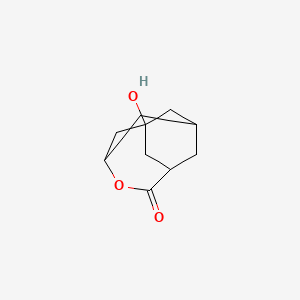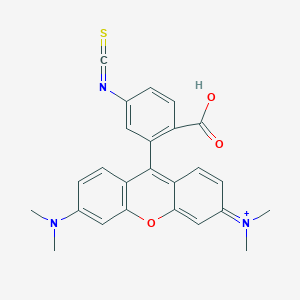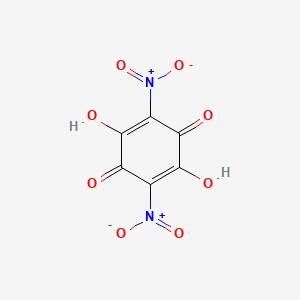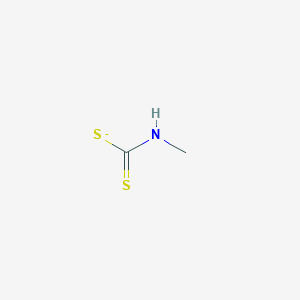
1-Hydroxy-4-oxahomoadamantan-5-one
Vue d'ensemble
Description
1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.
Applications De Recherche Scientifique
Microbial Oxidation in Biodegradation
Selifonov (1992) explored the microbial oxidation of adamantane derivatives by Pseudomonas putida. This study highlighted the biological Baeyer-Villiger and hydroxylation reactions, leading to the formation of 1-hydroxy-4-oxahomoadamantan-5-one among other products. The formation of these compounds varied with the initial concentration of adamantanone, indicating its potential in microbial degradation processes (Selifonov, 1992).
Rearrangement Reactions in Organic Chemistry
Faulkner and Mckervey (1971) discussed the rearrangement reactions of 4-oxahomoadamantan-5-one. They observed its conversion to different derivatives in various acidic environments. This study provides insight into the potential applications of this compound in synthetic organic chemistry, particularly in π-route cyclizations (Faulkner & Mckervey, 1971).
Synthesis of Complex Molecules for Biological Testing
Baleeva et al. (2020) demonstrated the use of 4-oxahomoadamantan-5-one in synthesizing new bicyclo[3.3.1]nonane derivatives. These compounds, studied using NMR spectroscopy and XRD analysis, have potential applications in creating complex molecules for biological activity testing (Baleeva et al., 2020).
Criegee Rearrangement in Organic Synthesis
Krasutsky et al. (2001) investigated the Criegee rearrangement of 4-methylhomoadamantan-4-ol, leading to the formation of 4-oxahomoadamantane derivatives, including this compound. This process involves double oxygen insertion, indicating the compound's role in organic synthesis (Krasutsky et al., 2001).
In Vivo Studies on Brain Tissue Regeneration
Mirzoian et al. (2013) studied the effects of 5-hydroxyadamantan-2-one on rat brain tissue after occlusion of the middle cerebral artery. They found significant regenerative processes in brain tissue, suggesting a potential therapeutic application in neurology (Mirzoian et al., 2013).
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 |
Clé InChI |
IYOCRSOAYQUGEF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
SMILES canonique |
C1C2CC3CC(C2)(CC1C(=O)O3)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-butan-2-yl-N4-[2-(3,4-dimethoxyphenyl)ethyl]-N4-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide](/img/structure/B1230703.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline](/img/structure/B1230704.png)
![2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1230706.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B1230707.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-(1-phenylethylamino)ethyl] ester](/img/structure/B1230709.png)

![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)

![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)

![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
